2-Allyl-6-isopropylphenol
Overview
Description
2-Allyl-6-isopropylphenol is an organic compound with the molecular formula C12H16O. It is a phenolic compound characterized by the presence of an allyl group and an isopropyl group attached to the benzene ring. This compound is known for its clear, colorless appearance and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with allyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-6-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The allyl group can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-Allyl-6-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s phenolic structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Allyl-6-isopropylphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The allyl and isopropyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
2-Allylphenol: Lacks the isopropyl group, resulting in different chemical and biological properties.
6-Isopropylphenol: Lacks the allyl group, leading to variations in reactivity and applications.
Propofol: A well-known anesthetic that shares structural similarities but has distinct pharmacological effects.
Uniqueness: 2-Allyl-6-isopropylphenol is unique due to the presence of both allyl and isopropyl groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-propan-2-yl-6-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h4-5,7-9,13H,1,6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMMPVWXBAYISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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